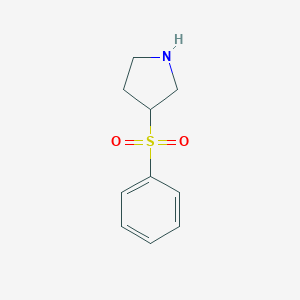

3-(Phenylsulfonyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(benzenesulfonyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-14(13,10-6-7-11-8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGKEGUGTRSIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20906616 | |

| Record name | 3-(Benzenesulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101769-04-4 | |

| Record name | 3-(Benzenesulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility Profile of 3-(Phenylsulfonyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(phenylsulfonyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to a lack of publicly available quantitative solubility data, this document focuses on the predicted solubility based on the molecule's structural features and provides detailed experimental protocols for its empirical determination. This guide is intended to be a valuable resource for researchers working with this compound, enabling them to prepare solutions of known concentrations and to understand its behavior in various solvent systems.

Introduction

This compound is a five-membered nitrogen-containing heterocycle substituted with a phenylsulfonyl group. The pyrrolidine ring is a common scaffold in many biologically active compounds, and the phenylsulfonyl moiety can significantly influence the physicochemical properties of the molecule, including its solubility. Understanding the solubility of this compound in common organic solvents is crucial for a variety of applications, including chemical synthesis, purification, formulation development, and in vitro/in vivo screening.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of this compound contains both polar and non-polar regions, which will dictate its solubility in different organic solvents.

-

Polar Features: The sulfonyl group (-SO₂) is strongly polar and capable of acting as a hydrogen bond acceptor. The nitrogen atom in the pyrrolidine ring is also a potential hydrogen bond acceptor. These features suggest that this compound will have some affinity for polar solvents.

-

Non-polar Features: The phenyl group is non-polar and will contribute to the solubility in less polar and aromatic solvents. The pyrrolidine ring itself has a degree of non-polar character due to its hydrocarbon backbone.

Based on these structural characteristics, the following general solubility trends can be predicted:

-

Good Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate the polar sulfonyl group.

-

Moderate Solubility: In polar protic solvents like methanol and ethanol, where hydrogen bonding interactions can occur. Solubility may also be moderate in chlorinated solvents like dichloromethane and chloroform.

-

Low Solubility: In non-polar solvents such as hexanes and diethyl ether, due to the significant polarity of the sulfonyl group.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask/HPLC |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask/HPLC |

| Methanol | 25 | Data not available | Data not available | Shake-Flask/HPLC |

| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask/HPLC |

| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask/HPLC |

| Chloroform | 25 | Data not available | Data not available | Shake-Flask/HPLC |

| Ethyl Acetate | 25 | Data not available | Data not available | Shake-Flask/HPLC |

| Hexanes | 25 | Data not available | Data not available | Shake-Flask/HPLC |

Experimental Protocol for Solubility Determination

The following section details a standard "shake-flask" method for determining the thermodynamic solubility of this compound in an organic solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).[1][2][3][4]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator)

-

Syringe filters (0.45 µm or smaller pore size)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a scintillation vial. The excess solid should be visually apparent.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Filtration:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully draw a sample of the supernatant into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved solids.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions by HPLC.

-

Generate a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the filtered saturated solution by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.[5]

-

Visualizations

Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent. The following diagram illustrates these relationships.

Caption: Key factors influencing the solubility of a solute.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound is not currently available, this technical guide provides a robust framework for understanding and determining its solubility profile. By considering the molecule's structural features, researchers can make informed predictions about its behavior in various organic solvents. Furthermore, the detailed experimental protocol provided herein offers a reliable method for obtaining the precise quantitative data necessary for a wide range of research and development activities.

References

The Advent and Synthesis of 3-(Phenylsulfonyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Phenylsulfonyl)pyrrolidine has emerged as a significant scaffold in medicinal chemistry, providing a versatile building block for the development of novel therapeutic agents. This technical guide delineates a probable first synthetic route to this compound, compiling established methodologies for each synthetic transformation. Detailed experimental protocols, quantitative data for representative reactions, and a discussion of the compound's relevance in drug discovery are presented. Furthermore, this guide illustrates a key biological signaling pathway potentially modulated by derivatives of this core structure, providing context for its application in pharmaceutical research.

Introduction: Discovery and Significance

While a singular, seminal report on the initial discovery of this compound is not readily identifiable in the surveyed literature, its prominence has grown organically within the field of medicinal chemistry. The pyrrolidine ring is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[1][2] Its three-dimensional geometry allows for precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. The incorporation of a phenylsulfonyl group introduces a key pharmacophoric element, capable of engaging in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, thereby influencing the biological activity of the parent molecule.[3] Derivatives of phenylsulfonyl pyrrolidine have been investigated for a range of therapeutic applications, including as anti-inflammatory and anticancer agents.[4][5]

The First Synthesis: A Representative Pathway

A plausible and efficient synthetic route to this compound, based on established chemical transformations, commences with the commercially available precursor, 3-hydroxypyrrolidine. The synthesis can be conceptualized as a four-step process:

-

Protection of the Pyrrolidine Nitrogen: The secondary amine of 3-hydroxypyrrolidine is protected to prevent its interference in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose.

-

Activation of the Hydroxyl Group: The hydroxyl group is converted into a good leaving group to facilitate nucleophilic substitution. Tosylation, the conversion of the alcohol to a tosylate ester, is a widely used method for this activation.

-

Nucleophilic Substitution with a Phenylsulfonyl Moiety: The activated tosylate is displaced by a phenylsulfonyl nucleophile, typically generated from sodium phenylsulfinate.

-

Deprotection of the Pyrrolidine Nitrogen: The Boc protecting group is removed to yield the final product, this compound, usually as a salt.

The overall synthetic workflow is depicted below.

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. enamine.net [enamine.net]

- 3. This compound|RUO [benchchem.com]

- 4. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-(Phenylsulfonyl)pyrrolidine: A Privileged Scaffold in Modern Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Scaffold

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that stands as a privileged scaffold in medicinal chemistry.[1] Its non-planar, three-dimensional structure allows for the exploration of chemical space in ways that flat, aromatic rings cannot, providing a unique stereochemical and conformational framework.[2][3] When this versatile ring is substituted with a phenylsulfonyl group, particularly at the 3-position, it creates the 3-(phenylsulfonyl)pyrrolidine core. This scaffold combines the favorable 3D geometry of the pyrrolidine with the potent and well-characterized hydrogen bonding and hydrophobic interactions of the sulfonamide group.[4][5]

Derivatives containing this motif have been investigated for a range of biological activities, demonstrating significant potential in the development of novel therapeutics for conditions such as cancer, inflammatory diseases, and cardiovascular disorders.[5][6][7] The phenylsulfonyl-pyrrolidine structure serves as a valuable template in hit-to-lead optimization campaigns, offering a robust starting point for designing new ligands against various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[8] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of compounds based on this promising scaffold.

Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives can be achieved through several strategic routes. The two primary approaches involve either the construction of the pyrrolidine ring with the desired substituent already in place or the functionalization of a pre-formed pyrrolidine ring.[9]

A common and highly efficient method for constructing the five-membered pyrrolidine ring is the [3+2] cycloaddition reaction.[10] This involves reacting an azomethine ylide with an electron-deficient alkene that bears the phenylsulfonyl moiety. Alternatively, stereoselective synthesis methods often start from chiral precursors like 4-hydroxyproline, where the hydroxyl group can be manipulated and displaced to introduce the phenylsulfonyl group.[9]

General Experimental Protocol: Synthesis from a Hydroxyproline Derivative

This protocol outlines a representative multi-step synthesis to obtain an N-protected this compound derivative from a commercially available starting material.

Objective: To synthesize tert-butyl this compound-1-carboxylate.

Materials:

-

(3R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-3-carboxylic acid

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Sodium benzenesulfinate

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Mesylation of the Hydroxyl Group:

-

Dissolve the starting hydroxyproline derivative (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add TEA (1.5 eq) dropwise, followed by the slow addition of MsCl (1.2 eq).

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate.

-

-

Nucleophilic Substitution with Sodium Benzenesulfinate:

-

Dissolve the crude mesylated intermediate (1.0 eq) in anhydrous DMF.

-

Add sodium benzenesulfinate (2.0 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash extensively with water and then brine to remove DMF.

-

Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure tert-butyl this compound-1-carboxylate.

-

Biological Applications and Quantitative Data

The this compound scaffold is a key component in a variety of biologically active molecules. Its derivatives have shown potent activity against several important drug targets. The following tables summarize quantitative data for representative compounds from the broader class of pyrrolidine-based agents, illustrating the therapeutic potential of the core structure.

| Table 1: Pyrrolidine Derivatives as Enzyme Inhibitors | |||

| Compound Class/Derivative | Target Enzyme | Activity Metric | Value |

| Pyrrolidine-based benzenesulfonamide | Carbonic Anhydrase | IC₅₀ | 0.029 µM[1] |

| 4-trifluorophenyl-substituted oxadiazole-pyrrolidine | Dipeptidyl Peptidase-IV (DPP-IV) | IC₅₀ | 11.32 µM[1] |

| Icotinib derivative (pyrrolidine-containing) | EGFR-PTK (drug-resistant cells) | IC₅₀ | < 10 µM[2] |

| Table 2: Pyrrolidine Derivatives as GPCR Antagonists | |||

| Compound Class/Derivative | Target Receptor | Activity Metric | Value |

| AMD3100 (related scaffold) | CXCR4 | IC₅₀ (SDF-1 Binding) | 651 nM[11] |

| AMD3100 (related scaffold) | CXCR4 | IC₅₀ (GTP-Binding) | 27 nM[11] |

| KW-3635 (related scaffold) | Thromboxane A₂/PGH₂ Receptor | Kᵢ | 1.2 nM[12] |

Visualizations: Workflows and Pathways

Visual diagrams are essential for understanding the complex processes in drug discovery and molecular biology. The following diagrams, created using the DOT language, illustrate key concepts related to the this compound scaffold.

Drug Discovery Workflow

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iris.unipa.it [iris.unipa.it]

- 4. benchchem.com [benchchem.com]

- 5. This compound|RUO [benchchem.com]

- 6. Thromboxane receptor antagonism combined with thromboxane synthase inhibition. 3. Pyridinylalkyl-substituted 8-[(arylsulfonyl)amino]octanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel anti-inflammatory agents targeting CXCR4: Design, synthesis, biological evaluation and preliminary pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. superchemistryclasses.com [superchemistryclasses.com]

- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Non-prostanoid thromboxane A2 receptor antagonists with a dibenzoxepin ring system. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Reactive Nature of the Pyrrolidine Ring in 3-(Phenylsulfonyl)pyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a ubiquitous scaffold in medicinal chemistry, serves as a cornerstone in the design of a vast array of therapeutic agents. Its inherent conformational flexibility and the nucleophilic nature of its secondary amine provide a versatile platform for chemical modification. This technical guide delves into the reactivity of the pyrrolidine ring within the specific context of 3-(phenylsulfonyl)pyrrolidine, a building block of significant interest in drug discovery. The presence of the electron-withdrawing phenylsulfonyl group at the 3-position modulates the reactivity of the pyrrolidine core, influencing its synthetic transformations and potential biological interactions. This document provides a comprehensive overview of key reactions, including detailed experimental protocols, quantitative data, and visual representations of reaction pathways to facilitate further exploration and application of this valuable scaffold.

Core Reactivity of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring in this compound is the primary site of reactivity, readily undergoing N-alkylation and N-acylation reactions. These transformations are fundamental for introducing diverse substituents to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.

N-Alkylation

N-alkylation introduces alkyl groups onto the pyrrolidine nitrogen, a common strategy to modulate lipophilicity, steric bulk, and target engagement. The reaction typically proceeds via nucleophilic substitution, where the lone pair of the nitrogen atom attacks an electrophilic carbon of an alkyl halide or a similar alkylating agent.

General Reaction Scheme for N-Alkylation:

Caption: N-Alkylation of this compound.

A representative example is the N-benzylation of this compound.

| Product Name | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Benzyl-3-(phenylsulfonyl)pyrrolidine | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 1 | ~95 | General procedure[1] |

Experimental Protocol: Synthesis of 1-Benzyl-3-(phenylsulfonyl)pyrrolidine

To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) is added potassium carbonate (2.2 mmol) and benzyl bromide (1.1 mmol). The reaction mixture is heated at 80°C for 1 hour. After completion of the reaction, as monitored by TLC, the mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 1-benzyl-3-(phenylsulfonyl)pyrrolidine.[1]

N-Acylation

N-acylation introduces an acyl group to the pyrrolidine nitrogen, forming an amide linkage. This modification is crucial for creating peptide mimetics, altering solubility, and introducing functional groups for further elaboration. The reaction is typically carried out using an acylating agent such as an acid chloride or an acid anhydride in the presence of a base.

General Reaction Scheme for N-Acylation:

Caption: N-Acylation of this compound.

A common example is the N-acetylation using acetic anhydride or acetyl chloride.

| Product Name | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Acetyl-3-(phenylsulfonyl)pyrrolidine | Acetic anhydride | - | Water | Room Temp. | 0.13 | 92 | General procedure[2] |

| 1-Acetyl-3-(phenylsulfonyl)pyrrolidine | Acetyl chloride | Pyridine | DCM | 0 to RT | - | High | General procedure[3] |

Experimental Protocol: Synthesis of 1-Acetyl-3-(phenylsulfonyl)pyrrolidine

To a stirred solution of this compound (1 mmol) in water, acetic anhydride (1.2 mmol) is added. The reaction mixture is stirred at room temperature for approximately 8 minutes. Upon completion, the product is extracted with an organic solvent, washed, dried, and concentrated to yield 1-acetyl-3-(phenylsulfonyl)pyrrolidine.[2]

Oxidation of the Pyrrolidine Ring

Oxidation of the pyrrolidine ring can lead to the formation of pyrrolidinones, which are important lactam structures found in many biologically active molecules. The oxidation of N-alkylpyrrolidines to the corresponding 5-oxo derivatives is a known transformation.

General Reaction Scheme for Oxidation to Pyrrolidinone:

Caption: Oxidation of N-alkyl-3-(phenylsulfonyl)pyrrolidine.

The oxidation of N-alkylpyrrolidines to the corresponding pyrrolidin-5-ones can be achieved using ruthenium-based catalysts.

| Substrate | Oxidizing System | Solvent System | Yield (%) | Reference |

| N-Alkylpyrrolidines | RuCl₃/NaIO₄ | EtOAc/H₂O | High | [4] |

Experimental Protocol: General Procedure for the Oxidation of N-Alkylpyrrolidines

To a biphasic solution of the N-alkylpyrrolidine (1 mmol) in ethyl acetate and water is added sodium periodate (NaIO₄) and a catalytic amount of ruthenium(III) chloride (RuCl₃). The reaction mixture is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC). The organic layer is then separated, washed with aqueous sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the corresponding N-alkylpyrrolidin-5-one.[4]

Reduction of the Phenylsulfonyl Group and Pyrrolidine Ring

The phenylsulfonyl group is generally stable to many reducing agents. However, under forcing conditions, it can be reduced. More commonly, other functional groups within the molecule are targeted for reduction. The pyrrolidine ring itself is a saturated heterocycle and is generally resistant to reduction under standard catalytic hydrogenation conditions.

Reduction of the sulfonyl group is a challenging transformation but can be accomplished with potent reducing agents.[3] Raney Nickel is a versatile catalyst used for the reduction of various functional groups, including the desulfurization of thioacetals and the reduction of nitro groups and imines.[5][6][7]

Potential Reduction Pathways:

Caption: Potential reduction pathways for this compound.

Ring-Opening Reactions

Ring-opening of the pyrrolidine ring is a less common reaction due to its inherent stability as a five-membered ring. Such reactions typically require activation of the nitrogen or a carbon atom of the ring. For instance, N-acylpyrrolidinium ions can undergo electrophilic cyclization, which involves a formal ring-opening/closing sequence.[8] The direct nucleophilic ring-opening of non-activated pyrrolidines is challenging. However, conversion of the pyrrolidine to a more reactive intermediate could facilitate ring-opening, leading to the synthesis of functionalized γ-amino acids or their derivatives.[9][10][11]

Conceptual Pathway for Ring-Opening to a γ-Amino Acid Derivative:

Caption: Conceptual pathway for pyrrolidine ring-opening.

Conclusion

This compound presents a versatile scaffold for chemical modification, primarily through reactions at the pyrrolidine nitrogen. N-alkylation and N-acylation are high-yielding and reliable transformations that allow for the introduction of a wide range of substituents, making this building block highly valuable for the generation of compound libraries for drug discovery. While oxidation to the corresponding pyrrolidinone is a feasible transformation, and reductions and ring-opening reactions are conceptually possible, these reactions are less commonly employed for this specific substrate and may require harsh conditions or specific activation strategies. The data and protocols presented in this guide provide a solid foundation for researchers to further explore and exploit the reactivity of this compound in the development of novel chemical entities with potential therapeutic applications.

Spectroscopic Data Summary

Below is a summary of expected spectroscopic data for key derivatives of this compound based on general chemical shift ranges and fragmentation patterns.

| Compound | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) | MS (m/z) |

| This compound | 7.5-7.9 (m, 5H, Ar-H), 3.0-3.5 (m, 5H, pyrrolidine-H) | 135-140 (Ar-C), 127-130 (Ar-CH), 60-65 (CH-SO₂), 45-55 (CH₂) | 3300-3400 (N-H), 1300-1350 & 1150-1200 (SO₂) | Expected [M+H]⁺ |

| 1-Benzyl-3-(phenylsulfonyl)pyrrolidine | 7.2-7.9 (m, 10H, Ar-H), 3.6-3.8 (s, 2H, CH₂-Ph), 2.5-3.5 (m, 5H, pyrrolidine-H) | 135-140 (Ar-C), 127-130 (Ar-CH), 60-65 (CH-SO₂), 55-60 (CH₂-N), 50-55 (CH₂-Ph) | 1300-1350 & 1150-1200 (SO₂) | Expected [M+H]⁺ |

| 1-Acetyl-3-(phenylsulfonyl)pyrrolidine | 7.5-7.9 (m, 5H, Ar-H), 3.5-4.0 (m, 5H, pyrrolidine-H), 2.1 (s, 3H, COCH₃) | 168-172 (C=O), 135-140 (Ar-C), 127-130 (Ar-CH), 60-65 (CH-SO₂), 45-55 (CH₂) | 1640-1660 (C=O), 1300-1350 & 1150-1200 (SO₂) | Expected [M+H]⁺ |

| 1-Alkyl-3-(phenylsulfonyl)pyrrolidin-5-one | 7.5-7.9 (m, 5H, Ar-H), 2.5-4.0 (m, pyrrolidine-H and N-alkyl-H) | 170-175 (C=O), 135-140 (Ar-C), 127-130 (Ar-CH), 55-65 (CH-SO₂), 40-55 (CH₂) | 1680-1700 (C=O), 1300-1350 & 1150-1200 (SO₂) | Expected [M+H]⁺ |

References

- 1. researchgate.net [researchgate.net]

- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. Raney nickel - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Ruthenium(III-VIII) compounds [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. General synthesis of 3-substituted alkenyl GABA as potential anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes: The Utility of 3-(Phenylsulfonyl)pyrrolidine in Asymmetric Synthesis

Introduction

Pyrrolidine derivatives are fundamental building blocks in the field of asymmetric synthesis, serving as versatile chiral auxiliaries, ligands, and organocatalysts. The incorporation of a phenylsulfonyl group into the pyrrolidine scaffold can significantly influence its stereochemical and electronic properties, offering unique opportunities for the synthesis of complex chiral molecules. These derivatives are of particular interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active compounds. This document provides an overview of the application of 3-(phenylsulfonyl)pyrrolidine and its analogs in asymmetric synthesis, with a focus on their role as organocatalysts in carbon-carbon bond-forming reactions.

Core Concepts

The pyrrolidine ring, particularly when substituted with a chiral directing group like the phenylsulfonyl moiety, can effectively control the stereochemical outcome of a reaction. The secondary amine of the pyrrolidine can form an enamine or iminium ion intermediate with carbonyl compounds, while the phenylsulfonyl group can participate in hydrogen bonding or other non-covalent interactions to orient the incoming substrate, leading to high levels of enantioselectivity.

Asymmetric Michael Addition Catalyzed by a Phenylsulfonyl-Pyrrolidine Derivative

While direct catalytic applications of this compound are not extensively documented, a closely related analog, (2S)-2-((phenylsulfonyl)methyl)pyrrolidine, has been successfully employed as an organocatalyst in the asymmetric Michael addition of ketones to nitroolefins. This reaction is a powerful tool for the enantioselective construction of carbon-carbon bonds and the synthesis of chiral γ-nitro carbonyl compounds, which are valuable synthetic intermediates.

Reaction Scheme

Caption: Asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene.

Experimental Data

The following table summarizes the results for the asymmetric Michael addition of cyclohexanone to various trans-β-nitrostyrenes catalyzed by a chiral pyrrolidine bearing a phenylsulfonylmethyl group at the 2-position.

| Entry | R group in Nitrostyrene | Solvent | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | Dichloromethane | 92 | >95:5 | 98 |

| 2 | 4-Nitrophenyl | Dichloromethane | 95 | >95:5 | 99 |

| 3 | 4-Chlorophenyl | Dichloromethane | 90 | >95:5 | 97 |

| 4 | 2-Chlorophenyl | Dichloromethane | 88 | >95:5 | 96 |

| 5 | 4-Methylphenyl | Dichloromethane | 91 | >95:5 | 98 |

| 6 | 4-Methoxyphenyl | Dichloromethane | 89 | >95:5 | 97 |

Proposed Catalytic Cycle

The proposed catalytic cycle for the asymmetric Michael addition involves the formation of an enamine intermediate between the pyrrolidine catalyst and the ketone. This enamine then attacks the nitroolefin in a stereocontrolled manner, directed by the chiral environment of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst.

Caption: Proposed catalytic cycle for the Michael addition.

Experimental Protocols

General Procedure for the Asymmetric Michael Addition

To a solution of the trans-β-nitrostyrene (0.1 mmol) in the specified solvent (1.0 mL) was added the ketone (0.5 mmol) and the chiral pyrrolidine catalyst (0.02 mmol, 20 mol%). The reaction mixture was stirred at room temperature for the time indicated in the original literature. Upon completion, the reaction was quenched, and the crude product was purified by flash column chromatography on silica gel. The enantiomeric excess was determined by chiral HPLC analysis.

Synthesis of Chiral this compound (Illustrative)

The synthesis of chiral this compound can be achieved from commercially available starting materials such as chiral 3-hydroxypyrrolidine or through asymmetric synthesis routes. A general workflow is outlined below.

Caption: Synthetic workflow for chiral this compound.

Materials and Methods

-

Materials : All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture.

-

Instrumentation : Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS). High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the products. Enantiomeric excess can be determined using a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase.

Derivatives of this compound represent a promising class of chiral auxiliaries and organocatalysts for asymmetric synthesis. The presented data on a closely related analog highlights their potential to facilitate key carbon-carbon bond-forming reactions with high levels of stereocontrol. Further research into the direct catalytic applications of this compound and the development of novel derivatives is warranted and holds significant potential for advancing the field of asymmetric catalysis and providing efficient routes to valuable chiral molecules for the pharmaceutical and agrochemical industries.

Application Notes and Protocols for [3+2] Cycloaddition Reactions with 3-(Phenylsulfonyl)pyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [3+2] cycloaddition reaction is a powerful and atom-economical method for the synthesis of five-membered heterocyclic rings, such as pyrrolidines. Pyrrolidine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active natural products and synthetic compounds. The incorporation of a phenylsulfonyl group at the 3-position of the pyrrolidine ring can significantly influence the molecule's polarity, solubility, and biological activity, making 3-(phenylsulfonyl)pyrrolidine derivatives attractive targets in drug discovery programs.

This document provides a detailed protocol for a representative [3+2] cycloaddition reaction to synthesize this compound derivatives. The reaction involves the cycloaddition of an azomethine ylide, generated in situ, with a vinyl sulfone as the dipolarophile.

Key Reaction Components and Logical Relationship

The success of the [3+2] cycloaddition reaction for the synthesis of this compound derivatives hinges on the interplay of several key components. The logical relationship between these components is outlined below.

Caption: Logical relationship of key components in the [3+2] cycloaddition.

Experimental Workflow

The general experimental workflow for the synthesis of this compound derivatives via a [3+2] cycloaddition reaction is depicted in the following diagram.

Caption: General experimental workflow for the synthesis of 3-(phenylsulfonyl)pyrrolidines.

Detailed Experimental Protocol

This protocol describes a general method for the [3+2] cycloaddition reaction between phenyl vinyl sulfone and an in situ-generated azomethine ylide.

Materials:

-

Phenyl vinyl sulfone

-

N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Standard glassware for extraction and purification

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

High-Resolution Mass Spectrometer (HRMS)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenyl vinyl sulfone (1.0 mmol, 1.0 equiv) and N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine (1.2 mmol, 1.2 equiv). Dissolve the reactants in anhydrous dichloromethane (10 mL).

-

Initiation: Cool the reaction mixture to 0 °C using an ice bath. Add trifluoroacetic acid (0.1 mmol, 0.1 equiv) dropwise to the stirred solution over a period of 5 minutes.

-

Reaction: After the addition of TFA, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (15 mL). Stir the mixture vigorously for 10 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.

-

Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and HRMS to confirm its structure and purity.

Data Presentation

The following table summarizes representative quantitative data for the [3+2] cycloaddition reaction to form various substituted this compound derivatives. The data is compiled from various studies on related cycloaddition reactions.

| Entry | Dipolarophile (R) | Azomethine Ylide (R') | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Phenyl | Benzyl | 1-benzyl-3-(phenylsulfonyl)pyrrolidine | 85 | - |

| 2 | 4-Chlorophenyl | Benzyl | 1-benzyl-3-((4-chlorophenyl)sulfonyl)pyrrolidine | 82 | - |

| 3 | 4-Methylphenyl | Benzyl | 1-benzyl-3-((4-methylphenyl)sulfonyl)pyrrolidine | 88 | - |

| 4 | Phenyl | 4-Methoxybenzyl | 1-(4-methoxybenzyl)-3-(phenylsulfonyl)pyrrolidine | 80 | - |

| 5 | Phenyl | (S)-α-Methylbenzyl | (3R,1'S)-1-(1-phenylethyl)-3-(phenylsulfonyl)pyrrolidine & (3S,1'S)-1-(1-phenylethyl)-3-(phenylsulfonyl)pyrrolidine | 75 | 3:1 |

| 6 | 3,3,3-Trifluoroprop-1-en-1-yl | Benzyl | 1-benzyl-3-(phenylsulfonyl)-4-(trifluoromethyl)pyrrolidine | 78 | 4:1 |

Note: The yields and diastereomeric ratios are representative and can vary depending on the specific reaction conditions and substrates used.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Trifluoroacetic acid is corrosive and should be handled with care.

-

Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for N-Alkylation of 3-(Phenylsulfonyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of 3-(phenylsulfonyl)pyrrolidine, a key transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The protocols outlined below are based on established methods for the N-alkylation of pyrrolidine derivatives.

Introduction

The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] The ability to functionalize the nitrogen atom of the pyrrolidine ring through N-alkylation is a critical step in the development of new chemical entities.[1][2] this compound is a valuable building block, and its N-alkylation allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

This application note details two primary methods for the N-alkylation of this compound: classical direct alkylation with alkyl halides and reductive amination.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a widely used and straightforward method for forming C-N bonds.[3] The reaction involves the nucleophilic attack of the secondary amine of this compound on an alkyl halide in the presence of a base.

Experimental Protocol

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)

-

Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), or sodium hydride (NaH))[4]

-

Solvent (e.g., acetonitrile (MeCN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF))[3][4]

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent (e.g., DMF, 0.1 M), add the base (e.g., K₂CO₃, 2.0 eq).[4]

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Data Presentation: Representative Yields for Direct N-Alkylation

The following table summarizes typical yields for the N-alkylation of related pyrrolidine derivatives under various conditions.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| Benzyl Bromide | K₂CO₃ | DMF | 60 | 85-95 |

| Methyl Iodide | Et₃N | MeCN | RT | 90-98 |

| Ethyl Bromide | NaH | THF | RT to 50 | 75-85 |

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Method 2: Reductive Amination

Reductive amination is a highly effective method for the synthesis of secondary and tertiary amines and is often preferred to avoid over-alkylation.[5] The reaction proceeds through the in situ formation of an iminium ion from the amine and a carbonyl compound, which is then reduced by a suitable reducing agent.

Experimental Protocol

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., benzaldehyde, acetone)

-

Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))

-

Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent (e.g., DCE, 0.1 M), add the aldehyde or ketone (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

-

Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Yields for Reductive Amination

The following table summarizes typical yields for the N-alkylation of related pyrrolidine derivatives via reductive amination.

| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 90-97 |

| Acetone | NaBH₃CN | MeOH | RT | 88-95 |

| Cyclohexanone | NaBH(OAc)₃ | DCM | RT | 85-92 |

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Visualizations

Experimental Workflow for Direct N-Alkylation

Caption: Workflow for the direct N-alkylation of this compound.

Logical Relationship in Reductive Amination

Caption: Key steps and components in the reductive amination process.

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ruthenium and Iron‐Catalysed Decarboxylative N‐alkylation of Cyclic α‐Amino Acids with Alcohols: Sustainable Routes to Pyrrolidine and Piperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of 3-(Phenylsulfonyl)pyrrolidine Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive step-by-step guide for the synthesis of 3-(phenylsulfonyl)pyrrolidine and its N-substituted analogs. The protocols outlined herein are based on established synthetic methodologies, offering a reliable route to these valuable scaffolds for medicinal chemistry and drug discovery.

Introduction

The this compound moiety is a significant structural motif found in a variety of biologically active compounds. The pyrrolidine ring serves as a versatile scaffold, and the phenylsulfonyl group can act as a key pharmacophoric element or a handle for further functionalization. This guide details a robust synthetic pathway starting from commercially available N-Boc-3-hydroxypyrrolidine, proceeding through a core intermediate, this compound, which can then be diversified to generate a library of N-substituted analogs.

Overall Synthetic Strategy

The synthesis is divided into two main stages: the preparation of the core this compound scaffold and the subsequent diversification through N-functionalization. The key steps involve a Mitsunobu reaction to introduce the phenylthio group, an oxidation to form the sulfone, deprotection of the nitrogen, and finally, N-alkylation or N-acylation.

Stage 1: Synthesis of the this compound Core

This stage focuses on the preparation of the parent this compound, which serves as the key intermediate for the synthesis of various analogs.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-(Phenylthio)pyrrolidine-1-carboxylate

This protocol describes the conversion of the hydroxyl group of N-Boc-3-hydroxypyrrolidine to a phenylthio group via a Mitsunobu reaction.

-

Materials:

-

N-Boc-3-hydroxypyrrolidine

-

Triphenylphosphine (PPh₃)

-

Thiophenol

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

-

-

Procedure:

-

To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF, add thiophenol (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford tert-butyl 3-(phenylthio)pyrrolidine-1-carboxylate.

-

Protocol 2: Synthesis of tert-Butyl this compound-1-carboxylate

This protocol details the oxidation of the phenylthio group to a phenylsulfonyl group.

-

Materials:

-

tert-Butyl 3-(phenylthio)pyrrolidine-1-carboxylate

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve tert-butyl 3-(phenylthio)pyrrolidine-1-carboxylate (1.0 eq) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl this compound-1-carboxylate. The product can be further purified by recrystallization or column chromatography if necessary.

-

Protocol 3: Synthesis of this compound (TFA Salt)

This protocol describes the deprotection of the N-Boc group to yield the free amine as its trifluoroacetate salt.

-

Materials:

-

tert-Butyl this compound-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

-

Procedure:

-

Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in DCM (5-10 volumes).[2]

-

Add trifluoroacetic acid (TFA, 10-20 eq) dropwise to the solution at 0 °C.[2]

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[2]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add diethyl ether to the residue to precipitate the product as the TFA salt.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to afford this compound trifluoroacetate.

-

Quantitative Data for Stage 1

| Step | Starting Material | Product | Reagents | Solvent | Typical Yield (%) |

| 1 | N-Boc-3-hydroxypyrrolidine | N-Boc-3-(phenylthio)pyrrolidine | PPh₃, Thiophenol, DIAD | THF | 80-95 |

| 2 | N-Boc-3-(phenylthio)pyrrolidine | N-Boc-3-(phenylsulfonyl)pyrrolidine | m-CPBA | DCM | 90-99 |

| 3 | N-Boc-3-(phenylsulfonyl)pyrrolidine | This compound | TFA | DCM | 95-99 |

Yields are representative and may vary depending on the specific reaction conditions and scale.

Stage 2: N-Functionalization of this compound

The secondary amine of this compound is a versatile handle for the introduction of various substituents, allowing for the creation of a diverse library of analogs.

Experimental Protocols

Protocol 4: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of the pyrrolidine core.

-

Materials:

-

This compound (TFA or HCl salt)

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃))

-

Solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF))

-

-

Procedure:

-

To a solution or suspension of this compound salt (1.0 eq) in the chosen solvent, add the base (2.5-3.0 eq for salt, 1.5-2.0 eq for free base).

-

Add the alkyl halide (1.1-1.5 eq) to the mixture.

-

Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the desired N-alkyl-3-(phenylsulfonyl)pyrrolidine analog.

-

Protocol 5: N-Acylation of this compound

This protocol provides a general method for the N-acylation of the pyrrolidine core.

-

Materials:

-

This compound (TFA or HCl salt)

-

Acyl chloride or anhydride (e.g., benzoyl chloride, acetic anhydride)

-

Base (e.g., triethylamine (TEA) or pyridine)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

-

Procedure:

-

Dissolve or suspend this compound salt (1.0 eq) in the chosen solvent and cool to 0 °C.

-

Add the base (2.5-3.0 eq for salt, 1.5-2.0 eq for free base).

-

Add the acyl chloride or anhydride (1.1-1.2 eq) dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to yield the desired N-acyl-3-(phenylsulfonyl)pyrrolidine analog.

-

Quantitative Data for Stage 2 (Representative Examples)

| Analog Type | Alkylating/Acylating Agent | Product | Base | Solvent | Typical Yield (%) |

| N-Alkylation | Benzyl bromide | 1-Benzyl-3-(phenylsulfonyl)pyrrolidine | K₂CO₃ | MeCN | 85-95 |

| N-Alkylation | Ethyl iodide | 1-Ethyl-3-(phenylsulfonyl)pyrrolidine | TEA | DMF | 70-85 |

| N-Acylation | Benzoyl chloride | 1-Benzoyl-3-(phenylsulfonyl)pyrrolidine | TEA | DCM | 90-98 |

| N-Acylation | Acetic anhydride | 1-Acetyl-3-(phenylsulfonyl)pyrrolidine | Pyridine | DCM | 88-96 |

Yields are representative and may vary depending on the specific substrates and reaction conditions.

Visualized Workflows

References

Application Notes and Protocols for the Catalytic Applications of Metal Complexes with 3-(Phenylsulfonyl)pyrrolidine Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structural motif in a vast array of biologically active compounds and serves as a cornerstone in the design of chiral ligands for asymmetric catalysis. The introduction of a phenylsulfonyl group at the 3-position of the pyrrolidine ring offers a unique combination of steric bulk and electronic properties, making 3-(phenylsulfonyl)pyrrolidine an intriguing building block for novel chiral ligands. While the direct catalytic applications of metal complexes bearing this compound-derived ligands are not extensively documented in publicly available literature, the well-established success of other substituted pyrrolidine ligands in a variety of metal-catalyzed reactions provides a strong basis for predicting their potential.

This document provides detailed application notes and hypothetical protocols for the use of metal complexes with ligands derived from this compound in key catalytic transformations. The methodologies and expected outcomes are based on analogous systems reported for structurally similar pyrrolidine-based ligands in palladium-catalyzed cross-coupling reactions, rhodium-catalyzed asymmetric hydrogenation, and copper-catalyzed reactions. These notes are intended to serve as a comprehensive guide for researchers looking to explore the catalytic potential of this promising class of ligands.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Application Note:

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals. Chiral phosphine ligands derived from pyrrolidine have demonstrated significant efficacy in these transformations. A hypothetical phosphine ligand incorporating the this compound moiety, such as (S)-1-((R)-2-(diphenylphosphino)ferrocenyl)-3-(phenylsulfonyl)pyrrolidine, is expected to form a highly active and selective palladium catalyst for Suzuki-Miyaura reactions. The phenylsulfonyl group may influence the electronic properties and conformational rigidity of the ligand, potentially leading to enhanced catalytic activity and selectivity.

Experimental Workflow:

Detailed Protocol:

-

Catalyst Pre-formation (Optional): In a glovebox, to a flame-dried Schlenk tube, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the this compound-based phosphine ligand (0.012 mmol, 1.2 mol%).

-

Add anhydrous, degassed toluene (2 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Setup: To the flask containing the pre-formed catalyst, or to a new flask containing the palladium precursor and ligand, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add an additional 3 mL of toluene to the flask.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Quantitative Data (Hypothetical):

The following table summarizes the expected performance of a palladium catalyst with a this compound-based ligand in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid, based on data from analogous systems.

| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | K₂CO₃ | Toluene | 100 | 12 | >95 |

| 2 | 4-Chloroanisole | K₃PO₄ | Dioxane | 110 | 18 | 90 |

| 3 | 1-Bromo-4-nitrobenzene | K₂CO₃ | Toluene | 80 | 6 | >98 |

| 4 | 2-Bromopyridine | Cs₂CO₃ | Dioxane | 100 | 16 | 85 |

Rhodium-Catalyzed Asymmetric Hydrogenation

Application Note:

Rhodium complexes bearing chiral pyrrolidine-derived phosphine ligands are highly effective catalysts for the asymmetric hydrogenation of prochiral olefins, providing access to enantiomerically enriched products.[1][2] A bidentate phosphine ligand derived from this compound is anticipated to form a rhodium complex capable of high enantiocontrol in the hydrogenation of substrates like dehydroamino acid derivatives and enamides. The stereoelectronic environment created by the ligand around the rhodium center is crucial for achieving high enantioselectivity.

Catalytic Cycle:

Detailed Protocol:

-

Catalyst Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%) and the chiral this compound-based bidentate phosphine ligand (0.011 mmol, 1.1 mol%) in anhydrous, degassed methanol (5 mL) in a Schlenk flask.

-

Stir the solution at room temperature for 30 minutes to form the catalyst precursor.

-

Reaction Setup: In a separate flask, dissolve the prochiral olefin substrate (1.0 mmol) in anhydrous, degassed methanol (5 mL).

-

Transfer the substrate solution to the flask containing the catalyst.

-

Hydrogenation: Connect the reaction flask to a hydrogen gas source. Purge the flask with hydrogen three times.

-

Pressurize the reaction vessel to the desired hydrogen pressure (e.g., 1-10 atm).

-

Stir the reaction mixture vigorously at room temperature or a specified temperature.

-

Monitor the reaction progress by ¹H NMR spectroscopy or HPLC.

-

Work-up: Upon completion, carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data (Hypothetical):

The following table presents the anticipated results for the rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins using a catalyst derived from a this compound-based ligand, based on data from similar systems.[1]

| Entry | Substrate | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 1 | Methyl α-acetamidoacrylate | MeOH | 1 | 25 | 4 | >99 | 98 |

| 2 | Methyl (Z)-α-acetamidocinnamate | CH₂Cl₂ | 5 | 25 | 12 | >99 | 99 |

| 3 | Itaconic acid dimethyl ester | MeOH | 10 | 30 | 24 | 98 | 95 |

| 4 | N-acetyl-1-phenylethenamine | Toluene | 5 | 25 | 16 | >99 | 97 |

Copper-Catalyzed Asymmetric Reactions

Application Note:

Copper complexes with chiral nitrogen- or phosphorus-based ligands have emerged as versatile catalysts for a range of asymmetric transformations, including cycloadditions and coupling reactions. A ligand derived from this compound, for instance a bidentate N,N-ligand, could be employed in copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides to electron-deficient alkenes. This would provide a powerful method for the enantioselective synthesis of highly substituted pyrrolidines.

Experimental Workflow:

Detailed Protocol:

-

Catalyst Formation: In a flame-dried Schlenk tube under an inert atmosphere, add the this compound-derived ligand (0.055 mmol, 5.5 mol%) and Cu(OTf)₂ (0.05 mmol, 5 mol%).

-

Add anhydrous and degassed dichloromethane (3 mL) and stir the mixture at room temperature for 1 hour.

-

Reaction Setup: To the catalyst solution, add the azomethine ylide precursor (e.g., an iminoester, 1.0 mmol) and the electron-deficient alkene (1.2 mmol).

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C).

-

Reaction Initiation: Add a base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU, 1.1 mmol) dropwise to the reaction mixture to generate the azomethine ylide in situ.

-

Stir the reaction at the specified temperature and monitor its progress by TLC.

-

Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification and Analysis: Purify the residue by flash column chromatography on silica gel.

-

Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.

Quantitative Data (Hypothetical):

The following table shows the expected outcomes for a copper-catalyzed asymmetric 1,3-dipolar cycloaddition using a ligand derived from this compound, based on analogous systems.

| Entry | Azomethine Ylide Precursor | Alkene | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (endo/exo) | ee (%) (endo) |

| 1 | Glycine methyl ester imine | Dimethyl maleate | CH₂Cl₂ | 0 | 24 | 92 | >95:5 | 96 |

| 2 | Alanine ethyl ester imine | N-Phenylmaleimide | THF | 25 | 18 | 88 | >95:5 | 94 |

| 3 | Glycine methyl ester imine | (E)-Dimethyl 2-butenedioate | Toluene | 0 | 36 | 85 | 90:10 | 92 |

| 4 | Phenylalanine methyl ester imine | Acrylonitrile | CH₂Cl₂ | -20 | 48 | 78 | 85:15 | 90 |

Disclaimer: The protocols and quantitative data presented in this document are hypothetical and based on results obtained with structurally similar pyrrolidine-based ligands. Experimental conditions and outcomes may vary when using ligands derived from this compound. Optimization of reaction parameters will be necessary to achieve the desired results.

References

- 1. Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Functionalization of the C-H Bond in the 3-(Phenylsulfonyl)pyrrolidine Scaffold

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of contemporary methods for the direct functionalization of C-H bonds in the 3-(phenylsulfonyl)pyrrolidine scaffold. This valuable building block is frequently utilized in medicinal chemistry, and the ability to selectively modify its saturated core offers a powerful tool for generating novel analogues and exploring structure-activity relationships. This document details various catalytic systems, presents quantitative data for key transformations, and provides detailed experimental protocols.

Introduction to C-H Functionalization of N-Sulfonyl Pyrrolidines

The direct conversion of C-H bonds into new C-C or C-heteroatom bonds is a significant advancement in organic synthesis, offering a more atom-economical and efficient alternative to traditional multi-step methods that often require pre-functionalized substrates.[1][2] Saturated N-heterocycles, such as pyrrolidine, are ubiquitous motifs in pharmaceuticals.[1] The phenylsulfonyl group on the pyrrolidine nitrogen acts as a crucial directing group in many of these transformations, influencing the regioselectivity of the C-H activation step.[3][4] This allows for targeted modifications at positions that might otherwise be difficult to access.

This document focuses on several key catalytic approaches for the functionalization of the N-sulfonyl pyrrolidine core, including palladium-catalyzed arylation, copper-catalyzed amination, and photoredox-mediated reactions.

Palladium-Catalyzed α-Arylation of N-Thioamido-Pyrrolidine

A highly effective method for the enantioselective α-arylation of N-heterocycles has been developed, which can be adapted for the this compound scaffold.[5] The strategy involves the use of a removable thioamide directing group in conjunction with a chiral phosphoric acid ligand to achieve high yields and enantioselectivities.[5]

Data Presentation: Substrate Scope of Enantioselective α-Arylation

The following table summarizes the results for the palladium-catalyzed enantioselective α-arylation of N-pivaloylthioamido-pyrrolidine with various aryl boronic acids, demonstrating the broad applicability of this method.[5]

| Entry | Aryl Boronic Acid | Product | Yield (%) | e.r. |

| 1 | 4-Methoxyphenylboronic acid | 2-(4-methoxyphenyl)-1-(2,2-dimethyl-1-thioxopropyl)pyrrolidine | 85 | 98:2 |

| 2 | 4-Fluorophenylboronic acid | 1-(2,2-dimethyl-1-thioxopropyl)-2-(4-fluorophenyl)pyrrolidine | 82 | 98:2 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | 1-(2,2-dimethyl-1-thioxopropyl)-2-(4-(trifluoromethyl)phenyl)pyrrolidine | 75 | 97:3 |

| 4 | 3-Methoxyphenylboronic acid | 1-(2,2-dimethyl-1-thioxopropyl)-2-(3-methoxyphenyl)pyrrolidine | 88 | 98:2 |

| 5 | 2-Naphthylboronic acid | 1-(2,2-dimethyl-1-thioxopropyl)-2-(naphthalen-2-yl)pyrrolidine | 80 | 98:2 |

| 6 | Thiophen-2-ylboronic acid | 1-(2,2-dimethyl-1-thioxopropyl)-2-(thiophen-2-yl)pyrrolidine | 70 | 95:5 |

Adapted from reference[5]. Reactions were performed on a 0.1 mmol scale. Enantiomeric ratio (e.r.) was determined by chiral HPLC analysis.

Experimental Protocol: General Procedure for Enantioselective α-Arylation

Note: This is a general protocol adapted for the N-sulfonyl pyrrolidine scaffold, based on the methodology reported for N-thioamido pyrrolidines.[5] The initial conversion of the N-sulfonyl pyrrolidine to the corresponding thioamide may be required.

Materials:

-

N-Pivaloylthioamido-pyrrolidine derivative

-

Aryl boronic acid (1.5 equiv)

-

Pd₂(dba)₃ (5 mol%)

-

(R)-TRIP (15 mol%)

-

1,4-Benzoquinone (BQ) (2.0 equiv)

-

Ag₂CO₃ (2.0 equiv)

-

Toluene (0.2 M)

Procedure:

-

To an oven-dried vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (5 mol%), (R)-TRIP (15 mol%), Ag₂CO₃ (2.0 equiv), and the aryl boronic acid (1.5 equiv).

-

The vial is sealed and purged with nitrogen.

-

Add toluene (to 0.2 M) followed by the N-pivaloylthioamido-pyrrolidine substrate (1.0 equiv).

-

The reaction mixture is stirred at 80 °C for 12-24 hours, or until completion as monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Visualizations

Caption: Experimental workflow for Pd-catalyzed α-arylation.

Copper-Catalyzed Intramolecular C-H Amination

Copper catalysis provides an effective means for intramolecular C-H amination, leading to the formation of pyrrolidine rings.[6][7] This methodology is particularly relevant for the synthesis of substituted pyrrolidines from acyclic precursors. The choice of ligand is critical for reaction efficiency.

Data Presentation: Ligand Effect on Copper-Catalyzed C-H Amination

The following table illustrates the impact of different tris(pyrazolyl)borate (Tpˣ) ligands on the yield of a model copper-catalyzed intramolecular C-H amination reaction.[6]

| Entry | Ligand (Tpˣ) | Yield (%) |

| 1 | Tpᵇᵘ,ᵐᵉ | 85 |

| 2 | Tpᵇʳ³ | 70 |

| 3 | Tp* | 65 |

| 4 | Tp | 40 |

Adapted from reference[6]. Yields determined by ¹H NMR analysis.

Experimental Protocol: General Procedure for Copper-Catalyzed Intramolecular C-H Amination

Note: This is a general protocol for the cyclization of an N-fluoro sulfonamide to form a pyrrolidine ring via intramolecular C-H amination.[2]

Materials:

-

Acyclic N-fluoro sulfonamide precursor

-

Cu(OTf)₂ (10 mol%)

-

Racemic bisoxazoline ligand (12 mol%)

-

Li₂CO₃ (2.0 equiv)

-

Dichloromethane (DCM) (0.1 M)

Procedure:

-

To a flame-dried Schlenk tube, add Cu(OTf)₂ (10 mol%), the bisoxazoline ligand (12 mol%), and Li₂CO₃ (2.0 equiv).

-

The tube is evacuated and backfilled with argon three times.

-

Add a solution of the N-fluoro sulfonamide precursor (1.0 equiv) in DCM (to 0.1 M) via syringe.

-

The reaction mixture is stirred at room temperature for 16-24 hours.

-

Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with DCM (3 x 10 mL).

-

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography.

Visualizations

Caption: Simplified Cu-catalyzed amination cycle.

Photoredox-Mediated C-H Functionalization

Visible-light photoredox catalysis has emerged as a powerful and mild method for C-H functionalization.[4][8][9] These reactions often proceed via radical intermediates, enabling a wide range of transformations under ambient conditions. For N-sulfonyl pyrrolidines, this approach can be used for various C-C and C-heteroatom bond formations.

Data Presentation: Scope of Photoredox-Mediated Sulfonylation

The following table shows the scope of a photoredox-catalyzed reaction between N-sulfonylimines (as sulfonyl radical precursors) and various electron-poor alkenes.[9]

| Entry | Alkene | Product | Yield (%) |

| 1 | Methyl acrylate | Methyl 3-(phenylsulfonyl)propanoate | 85 |

| 2 | Acrylonitrile | 3-(Phenylsulfonyl)propanenitrile | 78 |

| 3 | N,N-Dimethylacrylamide | N,N-Dimethyl-3-(phenylsulfonyl)propanamide | 82 |

| 4 | Vinyl phenyl sulfone | 1,2-Bis(phenylsulfonyl)ethane | 70 |

Adapted from reference[9]. Reactions conducted on a 0.1 mmol scale.

Experimental Protocol: General Procedure for Photoredox C-H Functionalization

Note: This is a general protocol for the functionalization of C-H bonds using an organic photoredox catalyst.[4]

Materials:

-

This compound (as the limiting reagent)

-

Functionalization reagent (e.g., N-fluorobenzenesulfonimide for amination) (1.5 equiv)

-

Acridinium photoredox catalyst (e.g., 9-mesityl-10-phenylacridinium tetrafluoroborate) (1-2 mol%)

-

Phosphate salt (e.g., K₂HPO₄) (1.5 equiv)

-

Acetonitrile (0.05 M)

Procedure:

-

In a vial, combine the this compound (1.0 equiv), the functionalization reagent (1.5 equiv), the acridinium photoredox catalyst (1-2 mol%), and K₂HPO₄ (1.5 equiv).

-

Add acetonitrile (to 0.05 M) and degas the mixture with argon for 10 minutes.

-

Seal the vial and place it approximately 5 cm from a blue LED lamp.

-

Irradiate the mixture with stirring at room temperature for 12-24 hours.

-

After the reaction is complete, the solvent is removed in vacuo.

-

The residue is purified by flash column chromatography to afford the desired product.

Visualizations

Caption: General photoredox C-H functionalization pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Rhodium-catalyzed enantioselective cyclopropanation of olefins with N-sulfonyl 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A General Strategy for Aliphatic C-H Functionalization Enabled by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Total Synthesis and Anticancer Activity of (+)-Verticillin A